molecular formula C5H8N2S B055838 N-Methyl-1-(thiazol-4-yl)methanamine CAS No. 120739-94-8

N-Methyl-1-(thiazol-4-yl)methanamine

Cat. No.: B055838
CAS No.: 120739-94-8
M. Wt: 128.2 g/mol
InChI Key: AIUGQZIAOAZYCW-UHFFFAOYSA-N
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Description

N-Methyl-1-(thiazol-4-yl)methanamine is an organic compound with the molecular formula C5H8N2S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

N-Methyl-1-(thiazol-4-yl)methanamine, also known as N-methyl-1-(1,3-thiazol-4-yl)methanamine, is a synthetic compound The primary targets of this compound are currently not well-defined in the literature

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions between this compound and its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound and their downstream effects require further investigation.

Result of Action

Given the diverse biological activities of thiazole derivatives , it is likely that this compound may have multiple effects at the molecular and cellular levels

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1-(thiazol-4-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of thiazole with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(thiazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-1-(thiazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methyl-1,3-thiazol-4-yl)methanamine
  • 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine
  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine

Uniqueness

N-Methyl-1-(thiazol-4-yl)methanamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .

Properties

IUPAC Name

N-methyl-1-(1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-6-2-5-3-8-4-7-5/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUGQZIAOAZYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625701
Record name N-Methyl-1-(1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120739-94-8
Record name N-Methyl-1-(1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(1,3-thiazol-4-ylmethyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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